![molecular formula C9H11BF2O3 B1392837 (2,3-Difluoro-4-propoxyphenyl)boronic acid CAS No. 212837-49-5](/img/structure/B1392837.png)
(2,3-Difluoro-4-propoxyphenyl)boronic acid
Overview
Description
“(2,3-Difluoro-4-propoxyphenyl)boronic acid” is a type of boronic acid. Boronic acids are organic compounds that are related to boric acid (B(OH)3) in which one of the three hydroxyl groups (−OH) is replaced by an alkyl or aryl group . They have unique physicochemical and electronic characteristics . Boronic acids are considered Lewis acids, having a pKa value of 4–10 .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The molecular modification by the introduction of a boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .
Molecular Structure Analysis
The general structure of a boronic acid, where R is a substituent . In “(2,3-Difluoro-4-propoxyphenyl)boronic acid”, the R group is a 2,3-difluoro-4-propoxyphenyl group.
Chemical Reactions Analysis
Boronic acids can act as electrophiles and be attacked by nucleophilic groups . They have been used extensively in organic chemistry as chemical building blocks and intermediates, predominantly in the Suzuki coupling .
Scientific Research Applications
Sensing Applications
Boronic acids, including (2,3-Difluoro-4-propoxyphenyl)boronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used for this purpose.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could be used in this context.
Separation Technologies
Boronic acids have been used for electrophoresis of glycated molecules . (2,3-Difluoro-4-propoxyphenyl)boronic acid, with its unique properties, could potentially enhance this process.
Development of Therapeutics
Boronic acids are being explored in the development of therapeutics . Given its specific properties, (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in the development of new therapeutic agents.
Controlled Release of Insulin
Boronic acids have been employed in polymers for the controlled release of insulin . (2,3-Difluoro-4-propoxyphenyl)boronic acid could potentially be used in this application due to its unique properties.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(2,3-difluoro-4-propoxyphenyl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BF2O3/c1-2-5-15-7-4-3-6(10(13)14)8(11)9(7)12/h3-4,13-14H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWSUICOAENAGCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OCCC)F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BF2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678922 | |
Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-propoxyphenyl)boronic acid | |
CAS RN |
212837-49-5 | |
Record name | (2,3-Difluoro-4-propoxyphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Difluoro-4-propoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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